molecular formula C6H8FN B2971357 2-(3-Fluorocyclobutyl)acetonitrile CAS No. 1780532-33-3

2-(3-Fluorocyclobutyl)acetonitrile

Cat. No.: B2971357
CAS No.: 1780532-33-3
M. Wt: 113.135
InChI Key: MVFNOZHFTYLSAW-UHFFFAOYSA-N
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Description

2-(3-Fluorocyclobutyl)acetonitrile is a chemical compound with the molecular formula C6H8FN. It has gained significant attention in various fields of research due to its unique chemical structure and potential biological activity.

Preparation Methods

The synthesis of 2-(3-Fluorocyclobutyl)acetonitrile involves several steps. One common method includes the reaction of 3-fluorocyclobutanone with sodium cyanide in the presence of a suitable catalyst. The reaction conditions typically involve moderate temperatures and controlled pH levels to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

2-(3-Fluorocyclobutyl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form carboxylic acids under acidic or basic conditions.

    Reduction: The compound can be reduced to primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include sodium cyanide, lithium aluminum hydride, and various acids and bases. The major products formed from these reactions include carboxylic acids, primary amines, and substituted derivatives .

Scientific Research Applications

2-(3-Fluorocyclobutyl)acetonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Fluorocyclobutyl)acetonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various biochemical reactions, leading to the formation of active metabolites. These metabolites can interact with enzymes and receptors, modulating their activity and resulting in various biological effects .

Comparison with Similar Compounds

2-(3-Fluorocyclobutyl)acetonitrile can be compared with other similar compounds, such as:

  • 2-(3-Chlorocyclobutyl)acetonitrile
  • 2-(3-Bromocyclobutyl)acetonitrile
  • 2-(3-Methylcyclobutyl)acetonitrile

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and biological activity. The presence of the fluorine atom in this compound imparts unique properties, such as increased stability and specific interactions with biological targets .

Properties

IUPAC Name

2-(3-fluorocyclobutyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8FN/c7-6-3-5(4-6)1-2-8/h5-6H,1,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFNOZHFTYLSAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1F)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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